molecular formula C29H28N2O7S B12008911 Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609795-43-9

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12008911
CAS No.: 609795-43-9
M. Wt: 548.6 g/mol
InChI Key: GAKLTVIRCWPINP-ZNTNEXAZSA-N
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Description

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps. The starting materials typically include 4-butoxybenzoyl chloride, 4-hydroxybenzaldehyde, and thiazole derivatives. The synthesis process may involve:

    Condensation Reactions: Combining 4-butoxybenzoyl chloride with 4-hydroxybenzaldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with thiazole derivatives under specific conditions to form the pyrrol-1-yl structure.

    Esterification: The final step involves esterification with allyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction Pathways: Modulating pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • Allyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate

Uniqueness

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

609795-43-9

Molecular Formula

C29H28N2O7S

Molecular Weight

548.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H28N2O7S/c1-4-6-16-37-21-13-9-19(10-14-21)24(33)22-23(18-7-11-20(32)12-8-18)31(27(35)25(22)34)29-30-17(3)26(39-29)28(36)38-15-5-2/h5,7-14,23,32-33H,2,4,6,15-16H2,1,3H3/b24-22+

InChI Key

GAKLTVIRCWPINP-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)O)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)O)O

Origin of Product

United States

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